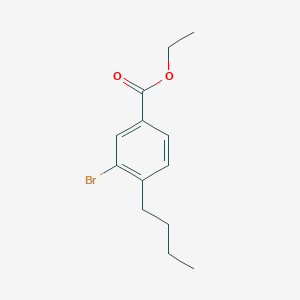

Ethyl 3-bromo-4-butylbenzoate

Description

BenchChem offers high-quality Ethyl 3-bromo-4-butylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-bromo-4-butylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1131594-21-2 |

|---|---|

Molecular Formula |

C13H17BrO2 |

Molecular Weight |

285.18 g/mol |

IUPAC Name |

ethyl 3-bromo-4-butylbenzoate |

InChI |

InChI=1S/C13H17BrO2/c1-3-5-6-10-7-8-11(9-12(10)14)13(15)16-4-2/h7-9H,3-6H2,1-2H3 |

InChI Key |

RWNCXKJYQMAKTO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=C(C=C1)C(=O)OCC)Br |

Origin of Product |

United States |

Contextualization Within Aromatic Ester Chemistry

Aromatic esters are a fundamental class of organic compounds characterized by an ester functional group attached to an aromatic ring. They are widely recognized for their applications in pharmaceuticals, fragrances, and materials science. Within this broad family, Ethyl 3-bromo-4-butylbenzoate is distinguished by the presence of both a bromine atom and a butyl group. The ester group itself is relatively stable but can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. ebi.ac.uk The aromatic ring provides a scaffold for various substitution reactions, and the specific placement of the bromo and butyl substituents directs the regioselectivity of further chemical transformations.

Significance As a Versatile Organic Building Block and Synthetic Intermediate

The true value of Ethyl 3-bromo-4-butylbenzoate lies in its utility as a versatile building block in organic synthesis. The bromine atom serves as a handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of diverse functionalities at the 3-position of the benzene (B151609) ring.

For instance, the bromine atom can be readily displaced by various nucleophiles or used to generate organometallic reagents, paving the way for the construction of intricate molecular architectures. The butyl group, while seemingly simple, influences the compound's solubility and steric properties, which can be crucial in directing the outcome of a reaction. The ethyl ester provides a convenient protecting group for the carboxylic acid functionality, which can be deprotected at a later synthetic stage. This strategic combination of reactive sites makes Ethyl 3-bromo-4-butylbenzoate a key intermediate in the synthesis of complex target molecules, including pharmaceutical agents and novel materials. google.comgoogle.com

Overview of Key Structural Features and Their Chemical Implications

The chemical behavior of Ethyl 3-bromo-4-butylbenzoate is a direct consequence of its structural features. The benzene (B151609) ring is activated towards electrophilic substitution, but the positions of the existing substituents dictate where new groups will be added. The ester and butyl groups are ortho, para-directing, while the bromine atom is a deactivating but also ortho, para-directing group. This interplay of electronic effects influences the reactivity of the aromatic ring.

The carbon-bromine bond is a key reactive site. Its polarization allows for nucleophilic attack at the carbon atom or oxidative addition with transition metal catalysts, initiating cross-coupling cycles. The butyl group, being an alkyl group, is generally unreactive under many conditions but can exert steric hindrance, influencing the approach of reagents to the adjacent bromine atom and the ester group.

Table 1: Key Structural Features and Their Chemical Implications

| Structural Feature | Chemical Implication |

| Ethyl Ester Group | Can be hydrolyzed to a carboxylic acid; acts as a protecting group. |

| Bromine Atom | Enables a variety of cross-coupling and substitution reactions. |

| Butyl Group | Influences solubility and steric environment of the molecule. |

| Aromatic Ring | Provides a stable core and a site for further functionalization. |

Current Research Landscape and Identified Gaps Pertaining to Ethyl 3 Bromo 4 Butylbenzoate

Retrosynthetic Analysis and Identification of Strategic Precursors

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. spcmc.ac.in For Ethyl 3-bromo-4-butylbenzoate, the primary disconnections involve the ester linkage, the carbon-bromine bond, and the carbon-carbon bond of the butyl group attached to the benzene (B151609) ring. This analysis reveals several key precursors and strategic approaches to its synthesis.

Benzene Ring Functionalization Strategies

The substitution pattern of the target molecule, with bromo and butyl groups at positions 3 and 4 respectively, and an ethyl ester at position 1, dictates the functionalization strategy. The directing effects of the substituents are crucial. A carboxylic acid or ester group is a meta-director, while an alkyl group is an ortho, para-director. quora.com A bromine atom is also an ortho, para-director, though deactivating. vaia.com

Several retrosynthetic pathways can be envisioned based on the order of introducing these functional groups:

Pathway A: Start with Bromobenzene (B47551). Alkylation of bromobenzene would be followed by carboxylation or acylation and subsequent oxidation, and finally esterification. However, Friedel-Crafts alkylation on a deactivated ring like bromobenzene can be challenging. pearson.com

Pathway B: Start with a butylated benzene derivative. Friedel-Crafts acylation of benzene to produce butyrophenone, followed by reduction to butylbenzene (B1677000) is a reliable method to introduce the alkyl chain. khanacademy.org Subsequent bromination and carboxylation steps would need to be carefully controlled for regioselectivity.

Pathway C: Start with a pre-functionalized benzoic acid. Using a commercially available substituted benzoic acid, such as 4-butylbenzoic acid or 3-bromobenzoic acid, simplifies the synthesis significantly.

Alkyl Chain Introduction and Modification Techniques

The introduction of the n-butyl group onto the benzene ring is a key transformation. Direct Friedel-Crafts alkylation with a butyl halide is prone to carbocation rearrangements, leading to a mixture of isomers. libretexts.org

A more controlled and reliable method is the Friedel-Crafts acylation followed by a reduction. khanacademy.org This two-step process involves:

Acylation: Reaction of benzene or a substituted benzene with butanoyl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form a ketone. iitk.ac.in

Reduction: The resulting ketone is then reduced to the corresponding alkyl chain. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). khanacademy.org

Alternative approaches for introducing alkyl chains include cross-coupling reactions, such as the Suzuki or Negishi coupling, which offer high selectivity but often require more complex starting materials and catalysts.

Esterification Approaches

The final step in many synthetic routes to Ethyl 3-bromo-4-butylbenzoate is the formation of the ethyl ester. The most common method is the Fischer-Speier esterification of the corresponding carboxylic acid, 3-bromo-4-butylbenzoic acid. This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Other esterification methods include:

Reaction of the acid chloride with ethanol. This is a highly efficient method but requires the prior conversion of the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and the alcohol at room temperature. researchgate.net

Direct Synthesis Routes for Ethyl 3-bromo-4-butylbenzoate

Direct synthesis routes aim to construct the target molecule from readily available starting materials in a few, high-yielding steps.

Esterification Reactions: Investigation of Mechanisms and Catalysis

As previously mentioned, Fischer-Speier esterification is a primary method for synthesizing Ethyl 3-bromo-4-butylbenzoate from 3-bromo-4-butylbenzoic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of the ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

The efficiency of the reaction is influenced by several factors, including the concentration of the catalyst, the reaction temperature, and the removal of water as it is formed to drive the equilibrium towards the product.

Regioselective Bromination Methodologies for Benzoate (B1203000) Systems

An alternative direct route involves the regioselective bromination of a precursor like ethyl 4-butylbenzoate. The butyl group at the 4-position is an ortho, para-director. Therefore, direct bromination would be expected to yield a mixture of the 3-bromo and 2-bromo isomers.

To achieve high regioselectivity for the desired 3-bromo isomer, several strategies can be employed:

Choice of Brominating Agent: Using a less reactive brominating agent or specific reaction conditions can favor the formation of the sterically less hindered 3-bromo product over the 2-bromo product.

Directed Ortho-Metalation (DoM): While not directly applicable for meta-bromination, this strategy highlights the importance of directing groups in controlling regioselectivity.

Blocking Groups: A temporary blocking group could be introduced at the 2-position, followed by bromination at the 3-position and subsequent removal of the blocking group. Sulfonic acid groups are sometimes used for this purpose.

A plausible direct synthesis would start from 4-butylbenzoic acid. This can be synthesized by the Friedel-Crafts acylation of benzene with butanoyl chloride to give butyrophenone, followed by a Clemmensen reduction. The resulting 4-butylbenzoic acid can then be esterified with ethanol to yield ethyl 4-butylbenzoate. The final step would be the regioselective bromination of ethyl 4-butylbenzoate to introduce the bromine atom at the 3-position.

Alkylation Reactions: Exploring Specificity and Yield Optimization

The introduction of an alkyl group to an aromatic ring, a key step in forming the butyl substituent of the target molecule, is often achieved through Friedel-Crafts alkylation. numberanalytics.comnumberanalytics.com However, this reaction is prone to challenges such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products and lower yields of the desired isomer. numberanalytics.comwiley-vch.de For instance, direct butylation of ethyl benzoate can result in the formation of various isomers and poly-alkylated products.

To enhance specificity and optimize yields, several strategies can be employed. numberanalytics.com Controlling reaction parameters like temperature, solvent, and catalyst concentration is critical. numberanalytics.com Lower temperatures generally favor the desired product by minimizing side reactions. numberanalytics.com The choice of solvent can also significantly impact the reaction's outcome by stabilizing transition states. numberanalytics.comnumberanalytics.com

Key Optimization Parameters for Alkylation Reactions:

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Higher temperatures increase reaction rate but can lead to more side products and reduced selectivity. numberanalytics.com | Adjust temperature to find a balance between reaction rate and selectivity, often in the range of 0°C to 100°C. numberanalytics.com |

| Solvent | Can stabilize intermediates and influence the reaction mechanism. numberanalytics.com | Select an inert, non-polar solvent with a low boiling point for easy removal, such as dichloromethane (B109758) or carbon disulfide. numberanalytics.com |

| Catalyst | The type and concentration of the Lewis acid catalyst (e.g., AlCl₃) affect the electrophilicity of the alkylating agent. numberanalytics.com | Choose a catalyst that enhances both the rate and selectivity of the reaction. numberanalytics.com |

| Molar Ratio | An excess of the aromatic substrate can help to minimize polyalkylation. scispace.com | Use a higher molar ratio of the aromatic compound to the alkylating agent. scispace.com |

For the synthesis of a precursor like ethyl 4-butylbenzoate, an alternative to direct alkylation is the use of cross-coupling reactions. Palladium-catalyzed cross-coupling of tri-n-butylbismuth with ethyl 4-bromobenzoate (B14158574) has been shown to produce ethyl 4-n-butylbenzoate in good yields. sorbonne-universite.fr Optimization of this reaction involved adjusting the solvent, temperature, and equivalents of the organobismuth reagent to achieve high efficiency. sorbonne-universite.fr

Multi-Step Synthesis Pathways from Simpler Aromatic Precursors

A common strategy for synthesizing complex aromatic compounds like ethyl 3-bromo-4-butylbenzoate involves a series of reactions starting from more basic aromatic molecules. This approach allows for precise control over the placement of different functional groups.

Applications of Friedel-Crafts Acylation in Benzoic Acid Derivatives

Friedel-Crafts acylation is a reliable method for introducing an acyl group onto an aromatic ring, which can then be further transformed. beilstein-journals.org Unlike alkylation, acylation is not prone to poly-substitution because the resulting ketone is less reactive than the starting material. chemistryjournals.net The reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst. beilstein-journals.org

However, the carboxylic acid group in benzoic acid is deactivating, making Friedel-Crafts reactions on the benzoic acid ring itself challenging. curlyarrows.com A more viable pathway starts with an activated benzene derivative. For instance, acylation of a suitable precursor followed by subsequent modifications is a common strategy. While direct acylation on benzoic acid is difficult, its more reactive forms like acid chlorides can be used as a source of acylium ions for reacting with other aromatic compounds. curlyarrows.com

Oxidative and Reductive Transformations for Aromatic Ring Modification

Oxidative and reductive reactions are fundamental tools for modifying aromatic side chains and functional groups.

Oxidation of Alkyl Side Chains: Alkyl groups attached to a benzene ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.orgunizin.org This reaction is particularly useful for synthesizing substituted benzoic acids from the corresponding alkylbenzenes. libretexts.orgunizin.org For this to occur, the carbon atom attached to the ring (the benzylic position) must have at least one hydrogen atom. libretexts.orgunizin.org For example, p-butyltoluene could be oxidized to p-butylbenzoic acid.

Reduction of Carbonyl Groups: A key transformation in multi-step synthesis is the reduction of a keto group, often introduced via Friedel-Crafts acylation, to an alkyl group. libretexts.org This can be achieved through methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). libretexts.org This two-step sequence of acylation followed by reduction is an effective way to obtain alkylbenzenes, avoiding the rearrangement issues associated with direct alkylation. libretexts.org

Halogenation Protocols for Aromatic Compounds

Introducing a halogen, such as bromine, onto the aromatic ring is a critical step. The position of halogenation is directed by the existing substituents on the ring. In the case of synthesizing ethyl 3-bromo-4-butylbenzoate from ethyl 4-butylbenzoate, the butyl group is an ortho-, para-director, and the ethyl ester group is a meta-director. Since the butyl group is a more activating group, it will direct the incoming bromine to the ortho position (position 3).

Halogenation of benzoic acid and its derivatives can be achieved using halogens in the presence of a catalyst like ferric chloride (FeCl₃). turito.com For substrates with deactivating groups, harsher conditions may be required. There are also methods for the decarboxylative halogenation of aromatic carboxylic acids, which can provide regioisomers that are difficult to obtain through direct halogenation. acs.org Furthermore, specialized methods exist for the ortho-halogenation of benzoic acids, sometimes employing directing groups and catalysts like iridium. researchgate.net

Catalytic Approaches in Ethyl 3-bromo-4-butylbenzoate Synthesis

Modern organic synthesis increasingly relies on catalytic methods, particularly those using transition metals like palladium, to achieve high efficiency and selectivity.

Palladium-Catalyzed Carbonylation of Aryl Halides for Ester Formation

Palladium-catalyzed carbonylation is a powerful technique for converting aryl halides into esters, amides, or carboxylic acids using carbon monoxide. researchgate.net This method is a cornerstone for synthesizing a wide array of important compounds. researchgate.net The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by CO insertion and subsequent reaction with a nucleophile, such as an alcohol, to form the ester. researchgate.netacs.org

For the synthesis of ethyl 3-bromo-4-butylbenzoate, a potential pathway could involve the palladium-catalyzed carbonylation of 1,2-dibromo-4-butylbenzene. By carefully controlling the reaction conditions, it might be possible to selectively carbonylate one of the C-Br bonds.

Recent advancements have led to the development of more practical and milder carbonylation procedures. For instance, systems using aryl formates as a CO source avoid the need for handling gaseous carbon monoxide directly. rsc.org Other methods have been developed for the carbonylation of aryl tosylates and mesylates, which are readily prepared from phenols, offering a cost-effective alternative to aryl halides. organic-chemistry.org The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. researchgate.netorganic-chemistry.orgacs.org

Environmentally Benign Catalytic Systems and Green Chemistry Principles

The synthesis of substituted benzoates is increasingly guided by the principles of green chemistry, which prioritize the use of less hazardous materials, energy efficiency, and waste reduction. For a molecule like Ethyl 3-bromo-4-butylbenzoate, this involves two key transformations: esterification and aromatic bromination.

Modern approaches often seek to replace stoichiometric reagents with catalytic systems and to utilize milder, more sustainable energy sources. One such approach is the use of N-halosuccinimides, particularly N-bromosuccinimide (NBS), as a catalyst for direct esterification. mdpi.com This method is metal-free, can be performed under neat conditions, and is tolerant of air and moisture, simplifying the synthetic procedure. mdpi.com For instance, the esterification of various benzoic acids with alcohols using a catalytic amount of NBS has been shown to produce high yields (up to 100%). mdpi.com This avoids the need for strong mineral acids, which are corrosive and generate significant waste.

Furthermore, electrochemical methods represent a frontier in green synthesis, using electricity as a "reagent" to drive reactions. researchgate.netresearchgate.net The electrochemical carboxylation of vinyl bromides, for example, can produce α,β-unsaturated carboxylic acids which are precursors to various esters. semanticscholar.org For aromatic systems, electrochemical approaches can generate reactive intermediates under controlled and mild conditions, potentially reducing byproducts. researchgate.netnih.gov Similarly, photoredox catalysis and visible-light-induced reactions offer a pathway to generate radicals for C-C or C-heteroatom bond formation without the need for high temperatures or harsh reagents. acs.orgrsc.org A visible-light-induced synthesis of O-aryl esters, for example, uses phenolate (B1203915) as both a substrate and a photosensitizer, eliminating the need for a transition-metal catalyst. acs.org These methods align with green chemistry by harnessing sustainable energy sources and often increasing reaction efficiency. kuleuven.be

Comparative Analysis of Synthetic Routes

The synthesis of Ethyl 3-bromo-4-butylbenzoate can be approached via several routes, each with distinct advantages and disadvantages regarding efficiency, selectivity, and sustainability. A primary route would involve the bromination of Ethyl 4-butylbenzoate. An alternative involves the esterification of 3-bromo-4-butylbenzoic acid.

Evaluation of Reaction Efficiency and Chemical Selectivity

The efficiency and selectivity of a synthetic route are critical for its practical application. In the bromination of an activated ring like Ethyl 4-butylbenzoate, achieving regioselectivity is a key challenge. The butyl and ethyl ester groups are ortho-, para-directing. Direct bromination with Br₂ could lead to a mixture of isomers, with the bromine adding to the position ortho to the butyl group.

To enhance selectivity, catalysts or specific brominating agents are employed. Using N-bromosuccinimide (NBS) in a polar solvent like N,N-dimethylformamide (DMF) is a common method for the selective bromination of activated aromatic rings. chemicalbook.com

Another point of comparison is the reaction yield. Fischer esterification of a pre-brominated benzoic acid is often a high-yielding equilibrium process, which can be driven to completion by removing water or using an excess of alcohol. mdpi.com Conversely, electrophilic aromatic bromination can suffer from lower yields due to the formation of byproducts or the need for extensive purification.

Below is a comparative table of potential synthetic approaches.

| Synthetic Route | Key Steps | Typical Reagents | Plausible Yields | Selectivity Considerations |

| Route A: Late-Stage Bromination | 1. Esterification of 4-butylbenzoic acid2. Bromination | 1. Ethanol, H₂SO₄2. NBS, DMF | 1. >90%2. 70-90% | Bromination at the 3-position is directed by both alkyl and ester groups, but over-bromination or isomeric byproducts are possible. |

| Route B: Early-Stage Bromination | 1. Bromination of 4-butylbenzoic acid2. Esterification | 1. Br₂, FeBr₃2. Ethanol, NBS (cat.) | 1. Variable2. >90% | Bromination of the acid can be less selective. The subsequent esterification is typically very efficient and selective for the carboxylic acid. mdpi.com |

| Route C: Electrochemical Approach | 1. Electrochemical bromination of Ethyl 4-butylbenzoate | 1. e-, Bromide source | Moderate to High | Can offer high selectivity by controlling reaction potential, but requires specialized equipment. researchgate.net |

Table data is synthesized from analogous reactions reported in the literature. mdpi.comchemicalbook.com

Assessment of Sustainability and Scalability for Academic and Industrial Relevance

The sustainability and scalability of a synthesis are paramount for its transition from academic research to industrial production. Key factors include reagent cost, safety, energy consumption, and waste generation (E-factor).

Route B (Early-Stage Bromination): While potentially effective, the use of classic Friedel-Crafts catalysts like FeBr₃ with liquid bromine can be hazardous and generate significant metallic waste. google.com However, if this step is replaced with a greener alternative, the high efficiency of the subsequent NBS-catalyzed esterification makes this route attractive. mdpi.com The ability to recycle the succinimide (B58015) byproduct from NBS reactions also improves the sustainability profile. mdpi.com

Route C (Electrochemical Approach): Electrosynthesis is inherently green as it uses clean electric current, often eliminating the need for stoichiometric oxidants or reductants. researchgate.net This minimizes waste and can often be performed under ambient conditions. semanticscholar.org However, the initial capital investment for large-scale electrochemical reactors and the energy consumption can be significant barriers. Scalability can also be challenging due to issues with electrode surface area and mass transport. nih.gov

For industrial relevance, a process that minimizes hazardous reagents and simplifies workup procedures is preferred. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are highly desirable as they save time, energy, and resources. nih.gov A one-pot process starting from 4-butylbenzoic acid, proceeding through esterification and then in-situ bromination, could represent an optimal balance of efficiency and sustainability.

Advanced Purification and Isolation Techniques for Synthetic Products

The purity of the final compound is critical. For Ethyl 3-bromo-4-butylbenzoate, a combination of techniques would likely be employed to achieve high purity.

Following the synthesis, a typical workup involves an aqueous wash to remove inorganic salts and water-soluble impurities. For instance, if an acid catalyst is used, a wash with a dilute base like sodium bicarbonate solution would neutralize it. google.com The organic layer is then dried over an anhydrous agent such as sodium sulfate (B86663) or magnesium sulfate. sioc-journal.cngoogle.com

Chromatography: Flash column chromatography is a standard and effective method for purifying moderately polar organic compounds like benzoate esters from reaction byproducts. sioc-journal.cn A silica (B1680970) gel stationary phase would be used with a mobile phase consisting of a mixture of non-polar and polar solvents, such as heptane (B126788) and ethyl acetate. The polarity of the eluent is optimized to achieve separation between the desired product and any impurities, such as isomeric byproducts or unreacted starting materials. chemicalbook.com

Distillation: As an ester, Ethyl 3-bromo-4-butylbenzoate is expected to be a liquid or a low-melting solid with a relatively high boiling point. lookchem.com Fractional distillation under reduced pressure (vacuum distillation) is a suitable technique for purifying liquids that would decompose at their atmospheric boiling point. This method separates compounds based on differences in their boiling points and is highly effective for removing non-volatile impurities or solvents.

Crystallization: If the final product is a solid, crystallization is an excellent technique for achieving high purity. google.com The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble, and then the solution is cooled slowly. The product crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification. For related compounds, mixtures of solvents like ethanol/water or ether/petane are often used.

The selection of the purification method depends on the scale of the reaction and the nature of the impurities. For laboratory-scale synthesis, flash chromatography is common, while for industrial-scale production, distillation and crystallization are generally more cost-effective and scalable. deadnet.sedokumen.pub

Reactivity Profile of the Aromatic Ring System

The reactivity of the aromatic ring of ethyl 3-bromo-4-butylbenzoate is influenced by the electronic effects of its substituents: the bromo, butyl, and ethyl benzoate groups. The bromine atom acts as an electron-withdrawing group via induction and a weak deactivator, while the butyl group is a weak activator. The ethyl benzoate group is a deactivating group and a meta-director in electrophilic aromatic substitution reactions. youtube.com

Exploration of Electrophilic Aromatic Substitution Reactions

The presence of the electron-withdrawing bromine atom and the deactivating ethyl benzoate group makes the aromatic ring of ethyl 3-bromo-4-butylbenzoate less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. masterorganicchemistry.com The butyl group, being an ortho, para-director, would direct incoming electrophiles to the positions ortho and para to it. However, the bromine and ethyl benzoate groups' directing effects must also be considered.

In a disubstituted benzene ring, the position of the incoming electrophile is determined by the directing effects of the existing substituents. When an activating and a deactivating group are present, the activating group generally controls the orientation. In the case of ethyl 3-bromo-4-butylbenzoate, the butyl group (activator) is at position 4, and the bromine (deactivator) is at position 3. The ethyl benzoate group (deactivator) is at position 1. Therefore, the activating butyl group would direct incoming electrophiles to positions 2 and 6.

However, steric hindrance from the adjacent butyl and bromine groups might influence the regioselectivity of the reaction. cdnsciencepub.com

Investigation of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. masterorganicchemistry.com In ethyl 3-bromo-4-butylbenzoate, the bromine atom can act as a leaving group. The ethyl benzoate group is electron-withdrawing, which can facilitate NAS by stabilizing the negatively charged intermediate (Meisenheimer complex).

The rate of NAS reactions is generally in the order of F > Cl > Br > I for the leaving group, meaning that bromo-substituted compounds are less reactive than their fluoro- and chloro-analogues in these reactions. masterorganicchemistry.com The reaction is also accelerated by the presence of electron-withdrawing groups at the ortho and para positions to the leaving group. In this molecule, the ethyl benzoate group is meta to the bromine, which would have a less pronounced activating effect compared to an ortho or para placement.

Aryl Radical Cyclization and Related Pathways

Aryl radical cyclization is a powerful method for forming new rings in organic synthesis. acs.orgacs.org This process can be initiated from an aryl halide, such as the bromine atom in ethyl 3-bromo-4-butylbenzoate. The reaction typically involves the generation of an aryl radical, which then cyclizes onto a tethered unsaturated moiety, such as an alkene or alkyne. researchgate.net

For ethyl 3-bromo-4-butylbenzoate to undergo aryl radical cyclization, it would first need to be modified to contain an unsaturated tether. For instance, the butyl group could be functionalized with a double or triple bond. The electrochemical reduction of similar bromobenzenes has been shown to generate aryl radicals that can participate in cyclization reactions. researchgate.net

Transformations Involving the Bromine Substituent

The bromine atom on the aromatic ring of ethyl 3-bromo-4-butylbenzoate is a versatile functional group that can participate in a variety of transformations, most notably cross-coupling and halogen-metal exchange reactions.

Cross-Coupling Reactions (e.g., Suzuki Coupling, Heck Reaction)

Suzuki Coupling:

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.orgnih.gov Ethyl 3-bromo-4-butylbenzoate, being an aryl bromide, is a suitable substrate for Suzuki coupling. It can be coupled with various organoboron reagents to introduce a wide range of substituents at the 3-position of the benzene ring. The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling reactions involving aryl bromides.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)2 | PPh3 | K2CO3 | Dioxane/H2O | 90 |

| Pd2(dba)3 | SPhos | K3PO4 | Toluene | 100 |

| Pd(dppf)Cl2 | - | Na2CO3 | DME/H2O | 80 |

Heck Reaction:

The Heck reaction is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an alkene. nih.govbeilstein-journals.org Ethyl 3-bromo-4-butylbenzoate can react with various alkenes to form substituted stilbene (B7821643) or cinnamate (B1238496) derivatives, depending on the structure of the alkene. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. beilstein-journals.org

The table below shows typical conditions for Heck reactions with aryl bromides.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)2 | P(o-tolyl)3 | Et3N | DMF | 100 |

| PdCl2 | - | NaOAc | NMP | 140 |

| Pd/C | - | K2CO3 | Acetonitrile | 80 |

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where a halogen atom is swapped for a metal, typically lithium or magnesium. tcnj.eduresearchgate.netharvard.edu Treating ethyl 3-bromo-4-butylbenzoate with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to the formation of the corresponding aryllithium species. tcnj.eduresearchgate.net

This newly formed organometallic intermediate is a powerful nucleophile and can be quenched with various electrophiles to introduce a diverse array of functional groups at the 3-position. tcnj.edu

The following table provides examples of electrophiles used to quench aryllithium reagents generated from halogen-metal exchange.

| Electrophile | Product Functional Group |

| H2O | -H (des-bromo product) |

| CO2 | -COOH (carboxylic acid) |

| DMF | -CHO (aldehyde) |

| R-CHO | -CH(OH)R (secondary alcohol) |

| R2C=O | -C(OH)R2 (tertiary alcohol) |

Nucleophilic Displacement of Bromide

The bromine atom attached to the benzene ring of Ethyl 3-bromo-4-butylbenzoate is susceptible to nucleophilic aromatic substitution (SNAr) reactions, as well as transition-metal-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is influenced by the electronic effects of the substituents on the ring. The ester group (-COOEt) is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the ortho and para positions. The butyl group (-C4H9) is an electron-donating group, which activates the ring.

In the case of Ethyl 3-bromo-4-butylbenzoate, the bromine is situated meta to the electron-withdrawing ester group and ortho to the electron-donating butyl group. This substitution pattern makes direct nucleophilic displacement of the bromide challenging under classical SNAr conditions, which typically require strong activation from a nitro group positioned ortho or para to the leaving group.

However, the bromide can be readily displaced using transition-metal catalysis, such as in Suzuki, Heck, or Buchwald-Hartwig type reactions. For instance, in a Suzuki coupling, a palladium catalyst would facilitate the reaction between Ethyl 3-bromo-4-butylbenzoate and a boronic acid derivative. While specific studies on Ethyl 3-bromo-4-butylbenzoate are not prevalent, the reactivity can be inferred from similar bromoarenes. For example, the palladium-catalyzed α-arylation of zinc enolates of esters has been shown to be effective with a variety of bromoarenes, including those with ester functionalities.

Reactivity of the Ester Moiety

The ester group of Ethyl 3-bromo-4-butylbenzoate is a key site for chemical transformations, most notably hydrolysis and transesterification. These reactions involve nucleophilic attack at the carbonyl carbon of the ester.

The hydrolysis of an ester to its corresponding carboxylic acid and alcohol can be catalyzed by acid, base, or enzymes.

Under acidic conditions, the hydrolysis of Ethyl 3-bromo-4-butylbenzoate proceeds via a multi-step mechanism. The initial step involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid, 3-bromo-4-butylbenzoic acid, and regenerate the acid catalyst.

Kinetic studies on the acid-catalyzed hydrolysis of related esters, such as tert-butyl formate, have shown that the reaction rate is proportional to the concentrations of both the ester and the acid catalyst. epa.gov The steric hindrance from the butyl group and the electronic effects of the bromo substituent would influence the rate of hydrolysis.

Base-catalyzed hydrolysis, or saponification, of Ethyl 3-bromo-4-butylbenzoate involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This is typically a bimolecular acyl-oxygen cleavage (BAc2) mechanism. researchgate.net The reaction results in the formation of an alcohol (ethanol) and the carboxylate salt of the carboxylic acid (3-bromo-4-butylbenzoate).

A comparative study on the hydrolytic stability of various benzoate esters provides insight into the kinetics of this reaction. nih.govresearchgate.net For instance, the half-life (t1/2) for the base-catalyzed hydrolysis of ethyl benzoate is 14 minutes, while that of n-butyl benzoate is 21 minutes. researchgate.net This suggests that the larger alkyl group of the ester slightly decreases the rate of hydrolysis. Furthermore, the position of a bromo substituent has a significant impact. Ethyl 3-bromobenzoate has a half-life of 25 minutes, showing it to be more stable to hydrolysis than ethyl benzoate. nih.govresearchgate.net This is attributed to the electron-donating effect of the meta-positioned bromine, which reduces the electrophilicity of the carbonyl carbon. nih.gov

Based on these findings, the base-catalyzed hydrolysis of Ethyl 3-bromo-4-butylbenzoate is expected to be a relatively slow process compared to unsubstituted ethyl benzoate.

Table 1: Comparative Half-life (t1/2) for Base-Catalyzed Hydrolysis of Related Benzoate Esters nih.govresearchgate.net

| Compound | Half-life (t1/2) in minutes |

| Ethyl benzoate | 14 |

| n-Butyl benzoate | 21 |

| Ethyl 3-bromobenzoate | 25 |

| Ethyl 4-bromobenzoate | 12 |

Enzymes, particularly esterases, can catalyze the hydrolysis of esters under mild conditions. Carboxylesterases (CES) are a major class of enzymes responsible for the metabolism of ester-containing compounds. researchgate.net The enzymatic hydrolysis of Ethyl 3-bromo-4-butylbenzoate would yield 3-bromo-4-butylbenzoic acid and ethanol.

Studies on related compounds have demonstrated the role of CES in the hydrolysis of benzoate esters. researchgate.net For example, the half-life of ethyl benzoate in rat liver microsomes is 12 minutes, while for ethyl 3-bromobenzoate it is also 12 minutes. researchgate.net This indicates that while the electronic effect of the meta-bromo substituent slows down chemical hydrolysis, it may not have the same inhibitory effect on enzymatic hydrolysis. The butyl group at the 4-position could influence the binding of the substrate to the active site of the enzyme, potentially affecting the rate of hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. In the case of Ethyl 3-bromo-4-butylbenzoate, reaction with a different alcohol (R'-OH) would lead to the formation of a new ester, Alkyl 3-bromo-4-butylbenzoate, and ethanol.

The mechanism of transesterification is similar to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is reversible, and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing the ethanol as it is formed.

Reduction Reactions of the Ester Group

The ethyl ester group of Ethyl 3-bromo-4-butylbenzoate can be reduced to a primary alcohol, (3-bromo-4-butylphenyl)methanol. This transformation typically requires strong reducing agents.

Strong Reducing Agents:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent capable of reducing esters to primary alcohols. numberanalytics.comlibretexts.orgcommonorganicchemistry.com The reaction proceeds via a nucleophilic attack of a hydride ion on the carbonyl carbon of the ester. numberanalytics.com This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then further and rapidly reduced to the primary alcohol. numberanalytics.com Given the presence of the bromo substituent, there is a possibility of concurrent reduction of the carbon-bromine bond, although this is less likely than ester reduction. msu.edu

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a potent reducing agent that can also reduce esters to primary alcohols. numberanalytics.comcommonorganicchemistry.com However, by carefully controlling the reaction conditions, such as using low temperatures, it is possible to stop the reaction at the aldehyde stage, yielding 3-bromo-4-butylbenzaldehyde. numberanalytics.com

Milder Reducing Agents:

Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters. libretexts.orgcommonorganicchemistry.com However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems, though complete reduction to the alcohol would still be challenging compared to using LiAlH₄.

The chemoselectivity of the reduction can be influenced by the choice of reagent and reaction conditions. For instance, a study on the reduction of methyl 4-(bromomethyl)benzoate, a related compound, demonstrated that DIBAL-H could selectively reduce the ester group to the corresponding alcohol. rsc.org

Table 1: Predicted Outcomes of Ester Reduction in Ethyl 3-bromo-4-butylbenzoate

| Reagent | Product(s) | Notes |

|---|---|---|

| LiAlH₄ | (3-bromo-4-butylphenyl)methanol | Strong, non-selective reduction. Potential for C-Br bond reduction. |

| DIBAL-H | (3-bromo-4-butylphenyl)methanol or 3-bromo-4-butylbenzaldehyde | Product depends on reaction conditions (temperature, stoichiometry). |

| NaBH₄ | No significant reaction | Generally not strong enough to reduce esters under standard conditions. |

Reactions of the Butyl Alkyl Chain

The butyl group attached to the benzene ring offers sites for functionalization, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring).

Selective Functionalization of the Alkyl Chain

The benzylic C-H bonds of the butyl chain are weaker than the other sp³ hybridized C-H bonds in the chain. libretexts.org This is because the homolytic cleavage of a benzylic C-H bond results in a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com This increased reactivity at the benzylic position allows for selective functionalization.

Free-Radical Halogenation: One of the most common methods for the selective functionalization of an alkyl chain on a benzene ring is free-radical halogenation. orgoreview.comstudymind.co.uk This reaction is typically initiated by light or heat. orgoreview.comstudymind.co.uk

Bromination with N-Bromosuccinimide (NBS): The use of NBS in the presence of a radical initiator, such as benzoyl peroxide, is a highly effective method for benzylic bromination. libretexts.orgorgoreview.comlibretexts.org This reaction, known as the Wohl-Ziegler bromination, introduces a bromine atom specifically at the benzylic position of the butyl group. orgoreview.com The mechanism involves the formation of a low concentration of bromine radicals that abstract a benzylic hydrogen, leading to the formation of a stabilized benzylic radical. libretexts.org This radical then reacts with a bromine molecule to yield the brominated product. orgoreview.com

Oxidation: The benzylic position of the alkyl chain can also be selectively oxidized.

Oxidation to a Ketone: Under controlled oxidation conditions, the benzylic methylene (B1212753) group of the butyl chain could potentially be oxidized to a ketone, forming 1-(3-bromo-4-butylphenyl)ethanone, though this would cleave the butyl chain.

Oxidation to a Carboxylic Acid: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the entire alkyl chain to a carboxylic acid group, provided there is at least one benzylic hydrogen. libretexts.orgchemistry.coachlibretexts.org In the case of Ethyl 3-bromo-4-butylbenzoate, this would result in the formation of 3-bromo-4-carboxybenzoic acid, assuming the ester is hydrolyzed during workup.

Table 2: Predicted Outcomes of Selective Functionalization of the Butyl Chain

| Reagent/Condition | Product | Reaction Type |

|---|---|---|

| NBS, light/heat | Ethyl 3-bromo-4-(1-bromobutyl)benzoate | Free-Radical Halogenation |

| KMnO₄, heat | 3-bromo-4-carboxybenzoic acid | Oxidation |

Stereochemical Aspects of Reactions (if applicable to specific reaction pathways)

While Ethyl 3-bromo-4-butylbenzoate itself is achiral, stereochemistry becomes a relevant consideration when new chiral centers are introduced during its reactions.

The selective functionalization of the butyl alkyl chain, specifically at the benzylic position, can lead to the formation of a stereocenter. For example, the free-radical bromination of the benzylic carbon of the butyl group would result in the formation of Ethyl 3-bromo-4-(1-bromobutyl)benzoate. The carbon bearing the bromine atom would be a chiral center. In the absence of any chiral influence (such as a chiral catalyst or reagent), the reaction would produce a racemic mixture of the (R) and (S) enantiomers.

Similarly, if a reduction of the ester group were to be followed by an asymmetric oxidation of the resulting primary alcohol, or if an asymmetric catalyst were used for the functionalization of the butyl chain, it would be possible to generate enantiomerically enriched products. However, without specific examples in the literature for this compound, this remains a theoretical consideration based on general principles of stereoselective synthesis. The development of atroposelective bromination strategies for biaryl compounds highlights the potential for creating axial chirality in related systems, which could be a consideration for more complex analogues of Ethyl 3-bromo-4-butylbenzoate. mdpi.com

Elucidation of Structure-Reactivity Relationships in Ethyl 3-bromo-4-butylbenzoate Analogues

The reactivity of Ethyl 3-bromo-4-butylbenzoate and its analogues is influenced by the electronic effects of the substituents on the benzene ring. The Hammett equation provides a quantitative framework for understanding these relationships in substituted benzoic acids and their esters. libretexts.orgdalalinstitute.com

Ester Group (-COOEt): The ethyl ester group is an electron-withdrawing group through resonance and induction. This deactivates the benzene ring towards electrophilic aromatic substitution but activates the carbonyl carbon for nucleophilic attack, such as in the reduction by hydrides. numberanalytics.com

Bromo Substituent (-Br): The bromine atom is an electron-withdrawing group via induction and a weak deactivator. It also directs incoming electrophiles to the ortho and para positions, though the ring is already deactivated. In the context of the existing substitution pattern, its primary electronic influence is withdrawing.

Butyl Group (-C₄H₉): The butyl group is an electron-donating group through induction. This effect slightly activates the benzene ring.

Studies on substituted benzoic acid esters have shown that the rate of reactions like hydrolysis can be correlated with Hammett substituent constants (σ). libretexts.orgnih.gov Electron-withdrawing groups have positive σ values and increase the acidity of the corresponding benzoic acids and the rate of hydrolysis of their esters. libretexts.org Conversely, electron-donating groups have negative σ values.

For analogues of Ethyl 3-bromo-4-butylbenzoate where the bromo or butyl groups are replaced by other substituents, the reactivity would be expected to change accordingly. For example, replacing the bromo group with a stronger electron-withdrawing group like a nitro group would further enhance the reactivity of the ester towards nucleophilic attack. Conversely, replacing the butyl group with a more strongly electron-donating group would slightly decrease the ester's reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework and connectivity can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Definitive Structural Characterization

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For Ethyl 3-bromo-4-butylbenzoate, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the ethyl ester group, and the n-butyl group.

The aromatic region is expected to exhibit three signals for the protons on the benzene ring. The substitution pattern (1,2,4-trisubstituted) leads to a predictable splitting pattern. The butyl group attached to the aromatic ring and the ethyl group of the ester function will show characteristic multiplets corresponding to the aliphatic chains.

Table 1: Predicted ¹H NMR Data for Ethyl 3-bromo-4-butylbenzoate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (C2-H) | ~8.1 | d | ~2.0 |

| Aromatic H (C6-H) | ~7.9 | dd | ~8.0, 2.0 |

| Aromatic H (C5-H) | ~7.4 | d | ~8.0 |

| Ethyl -CH₂- | ~4.35 | q | ~7.1 |

| Butyl -CH₂- (alpha) | ~2.7 | t | ~7.5 |

| Butyl -CH₂- (beta) | ~1.6 | sextet | ~7.5 |

| Butyl -CH₂- (gamma) | ~1.4 | sextet | ~7.5 |

| Ethyl -CH₃ | ~1.38 | t | ~7.1 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule. chemsrc.com The spectrum for Ethyl 3-bromo-4-butylbenzoate is expected to show 13 distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts are influenced by the electronic environment, with the carbonyl carbon of the ester appearing furthest downfield.

Table 2: Predicted ¹³C NMR Data for Ethyl 3-bromo-4-butylbenzoate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165 |

| Aromatic C-4 | ~145 |

| Aromatic C-1 | ~133 |

| Aromatic C-6 | ~132.5 |

| Aromatic C-2 | ~130 |

| Aromatic C-5 | ~128 |

| Aromatic C-3 (C-Br) | ~123 |

| Ethyl -CH₂- | ~61 |

| Butyl -CH₂- (alpha) | ~35 |

| Butyl -CH₂- (beta) | ~33 |

| Butyl -CH₂- (gamma) | ~22 |

| Ethyl -CH₃ | ~14.3 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. chemsrc.comsdsu.edudoi.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For Ethyl 3-bromo-4-butylbenzoate, COSY would show correlations between the adjacent methylene (-CH₂-) and methyl (-CH₃) protons within the ethyl group, and similarly trace the connectivity of the four-carbon butyl chain. It would also show a correlation between the aromatic protons at C5 and C6.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal at ~4.35 ppm would correlate with the carbon signal at ~61 ppm, confirming the identity of the ethyl ester's O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). sdsu.eduemerypharma.com HMBC is essential for connecting the different fragments of the molecule. Key correlations would include:

From the aromatic protons (H2, H5, H6) to the quaternary carbons (C1, C3, C4) and the carbonyl carbon (C=O).

From the ethyl -CH₂- protons to the carbonyl carbon.

From the alpha-CH₂ protons of the butyl group to the aromatic carbons C3, C4, and C5.

These 2D NMR techniques, when used in combination, provide a comprehensive and definitive elucidation of the molecule's connectivity, confirming the substitution pattern on the aromatic ring and the identity of the alkyl groups. uq.edu.auiranchembook.ir

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. chemsrc.comsdsu.edu The molecular formula for Ethyl 3-bromo-4-butylbenzoate is C₁₃H₁₇BrO₂. chemsrc.com

Table 3: Predicted HRESI-MS Data for Ethyl 3-bromo-4-butylbenzoate

| Ion Species | Calculated Monoisotopic Mass (m/z) |

|---|---|

| [C₁₃H₁₇⁷⁹BrO₂ + H]⁺ | 285.0488 |

This exact mass data serves as a final, powerful confirmation of the compound's identity, complementing the detailed structural information provided by NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial technique for assessing the purity of Ethyl 3-bromo-4-butylbenzoate and identifying any volatile impurities. In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. rsc.orgbanglajol.info The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification. oup.com

For Ethyl 3-bromo-4-butylbenzoate, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

Key fragment ions would likely arise from the cleavage of the ester group and the butyl chain. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH2CH3) and McLafferty rearrangement. The fragmentation of the butyl group could lead to a series of ions differing by 14 mass units (CH2). The presence of any unexpected peaks in the chromatogram or mass spectra would indicate the presence of impurities, which could be starting materials, by-products from the synthesis, or degradation products. researchgate.netepa.gov

Table 1: Predicted Key Fragments in the Mass Spectrum of Ethyl 3-bromo-4-butylbenzoate

| Fragment Ion | Description |

| [M]+ and [M+2]+ | Molecular ions showing the isotopic pattern of bromine. |

| [M - 29]+ | Loss of an ethyl group (C2H5). |

| [M - 45]+ | Loss of an ethoxy group (OC2H5). |

| [M - 57]+ | Loss of a butyl group (C4H9). |

| Ar-C≡O+ | Aroylium ion, a common fragment for benzoates. |

This table is predictive and based on common fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. cdnsciencepub.comresearchgate.net The IR spectrum of Ethyl 3-bromo-4-butylbenzoate is expected to exhibit characteristic absorption bands for the ester functional group and the substituted benzene ring.

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm-1. rsc.org The C-O stretching vibrations of the ester group would likely appear as two bands in the 1250-1000 cm-1 region.

The aromatic ring will show C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1600-1450 cm-1 region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm-1 region and the out-of-plane C-H bending vibrations in the 900-675 cm-1 region. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 600-500 cm-1 range. The aliphatic C-H stretching vibrations of the ethyl and butyl groups will be observed in the 2850-2960 cm-1 region. optica.org

Table 2: Characteristic IR Absorption Bands for Ethyl 3-bromo-4-butylbenzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1250 - 1000 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C-Br | Stretching | 600 - 500 |

This table provides expected ranges for the vibrational frequencies. scholarsresearchlibrary.comchemicalbook.com

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

Table 3: Expected Structural Parameters from X-ray Crystallography of Ethyl 3-bromo-4-butylbenzoate

| Structural Parameter | Expected Value / Observation |

| Crystal System | To be determined by analysis. |

| Space Group | To be determined by analysis. |

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.20 Å |

| Aromatic C-C Bond Lengths | ~1.39 Å |

| Dihedral angle (ring & ester) | The angle between the plane of the benzene ring and the ester group. |

This table is based on typical values for similar organic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated systems, such as aromatic rings.

The UV-Vis spectrum of Ethyl 3-bromo-4-butylbenzoate is expected to show absorption bands characteristic of a substituted benzene ring. The primary absorption bands in benzene derivatives arise from π → π* transitions. The presence of substituents on the benzene ring, such as the bromo, butyl, and ethyl ester groups, can cause a shift in the absorption maxima (λmax) and an increase in the molar absorptivity (ε). This is known as a bathochromic shift (red shift) and a hyperchromic effect, respectively. thieme-connect.de

The electron-withdrawing nature of the bromo and ester groups, and the electron-donating nature of the butyl group, will influence the energy of the electronic transitions. dalalinstitute.comlibretexts.orglibretexts.org The conjugation of the carbonyl group of the ester with the benzene ring is a key factor affecting the UV-Vis spectrum. acs.org Studying the UV-Vis spectrum in different solvents can also provide information about the nature of the electronic transitions.

Table 4: Expected UV-Vis Absorption Data for Ethyl 3-bromo-4-butylbenzoate

| Transition | Expected λmax (nm) | Description |

| π → π | ~200-220 | High-energy transition of the aromatic system. |

| π → π | ~240-280 | Lower-energy transition, often showing fine structure. |

This table is predictive and based on the UV-Vis spectra of similar substituted benzenes. rsc.org

Computational Chemistry and Theoretical Studies on Ethyl 3 Bromo 4 Butylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like Ethyl 3-bromo-4-butylbenzoate, DFT can be employed to determine a variety of properties.

Electronic Structure: DFT calculations can map the electron density distribution, revealing the locations of electron-rich and electron-deficient regions within the molecule. This is crucial for understanding its chemical behavior. The presence of the electron-withdrawing bromine atom and the ester group, along with the electron-donating butyl group, creates a complex electronic environment that DFT can effectively model.

Molecular Geometry: By finding the minimum energy arrangement of the atoms, DFT can predict the most stable three-dimensional structure of Ethyl 3-bromo-4-butylbenzoate. This includes bond lengths, bond angles, and dihedral angles. These optimized geometries are the foundation for calculating other molecular properties. Theoretical studies on similar substituted benzoic acids have demonstrated the reliability of DFT functionals like B3LYP for obtaining accurate geometries. nih.gov

Energetics: DFT is also used to calculate the total energy of the molecule, which can be used to determine its stability and to predict the thermodynamics of reactions it might undergo. For instance, the rotational barrier of the butyl or ethyl groups could be calculated to understand the molecule's conformational flexibility.

Illustrative DFT-Calculated Properties for Aromatic Esters:

| Property | Description | Illustrative Value Range |

| Total Energy | The total electronic energy of the molecule in its ground state. | Varies based on basis set and functional. |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1 - 5 Debye |

| Bond Length (C-Br) | The distance between the Carbon and Bromine atoms. | ~1.90 - 1.95 Å |

| Bond Angle (C-C-Br) | The angle formed by the carbon atoms of the benzene (B151609) ring and the bromine atom. | ~118° - 122° |

Ab initio (from first principles) methods are another class of quantum chemical calculations that are based on the fundamental laws of quantum mechanics without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy.

While computationally more expensive than DFT, ab initio methods can offer a more precise description of the electronic structure, especially for systems where electron correlation effects are significant. For Ethyl 3-bromo-4-butylbenzoate, these methods could be used to benchmark the results obtained from DFT and to investigate excited electronic states, which are important for understanding its potential photophysical properties. High-level composite methods have been used to accurately predict thermodynamic properties of brominated aromatic hydrocarbons. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of Ethyl 3-bromo-4-butylbenzoate.

Conformational Analysis: The butyl and ethyl chains of the molecule are flexible and can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most populated and energetically favorable conformations in different environments (e.g., in a solvent or in the gas phase). This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Intermolecular Interactions: MD simulations are particularly powerful for studying how Ethyl 3-bromo-4-butylbenzoate interacts with other molecules, such as solvent molecules or biological macromolecules. By simulating a system containing multiple molecules, one can observe and quantify non-covalent interactions like van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom. Studies on benzoate (B1203000) esters have shown the importance of intermolecular interactions in their aggregation and self-assembly.

Prediction of Chemical Reactivity and Elucidation of Reaction Pathways

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction and for mapping out the energetic landscape of the reaction pathway.

For any chemical reaction, the reactants must pass through a high-energy transition state (TS) to form products. Computational chemistry allows for the precise location and characterization of these transition states. By calculating the energy of the reactants and the transition state, the activation energy (the energy barrier for the reaction) can be determined.

For Ethyl 3-bromo-4-butylbenzoate, this approach could be used to study reactions such as its hydrolysis or its participation in substitution reactions. For example, DFT calculations have been successfully employed to study the transition states of esterification reactions. rsc.org A lower calculated activation energy would imply a faster reaction rate.

Illustrative Data for a Hypothetical Reaction:

| Parameter | Description | Illustrative Value (kcal/mol) |

| Energy of Reactants | The total energy of Ethyl 3-bromo-4-butylbenzoate and a reacting species. | - |

| Energy of Transition State | The energy of the highest point on the reaction pathway. | Varies based on reaction. |

| Activation Energy (ΔG‡) | The difference in energy between the transition state and the reactants. | 10 - 30 |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons (electrophilicity).

For Ethyl 3-bromo-4-butylbenzoate, the energy and spatial distribution of the HOMO and LUMO can be calculated. The energy of the LUMO is a key indicator of its electrophilicity; a lower LUMO energy suggests that the molecule is a better electron acceptor and more susceptible to nucleophilic attack. The locations of the HOMO and LUMO on the molecule can predict the sites of electrophilic and nucleophilic attack, respectively. For substituted benzoates, the nature and position of the substituents significantly influence the energies of the frontier orbitals. nih.gov

Illustrative FMO Data:

| Orbital | Description | Illustrative Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | 4.0 to 6.5 |

Quantitative Structure-Activity Relationship (QSAR) Studies: Computational Descriptors and Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure. mdpi.com For a molecule like Ethyl 3-bromo-4-butylbenzoate, a QSAR study would involve calculating a series of numerical values, known as molecular descriptors, that quantify different aspects of its structure. These descriptors are then correlated with a known biological activity to develop a predictive model.

Computational Descriptors for Ethyl 3-bromo-4-butylbenzoate

A wide array of descriptors can be calculated to represent the structural and physicochemical properties of Ethyl 3-bromo-4-butylbenzoate. These are broadly categorized as follows:

Electronic Descriptors: These descriptors are related to the electron distribution in the molecule. For Ethyl 3-bromo-4-butylbenzoate, the presence of the bromine atom and the ester group significantly influences its electronic properties. Relevant descriptors would include:

Partial Atomic Charges: The charges on individual atoms, which can be calculated using quantum chemical methods.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are indicative of the molecule's reactivity and ability to participate in charge transfer interactions.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are crucial for its interaction with biological targets. For Ethyl 3-bromo-4-butylbenzoate, the butyl group and the bromine atom contribute significantly to its steric profile. Examples include:

Sterimol Parameters: These provide a more detailed description of the shape of substituents.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule. They encode information about the connectivity of atoms and the presence of branching and cycles. Examples include:

Molecular Connectivity Indices: Such as the Kier & Hall indices, which reflect the degree of branching in the molecule.

Wiener Index: A descriptor related to the distances between atoms in the molecule. nih.gov

Physicochemical Descriptors: These descriptors are related to the bulk properties of the compound.

LogP (Octanol-Water Partition Coefficient): This is a measure of the molecule's hydrophobicity, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.

Molar Refractivity: This descriptor is related to the molecule's polarizability.

An illustrative data table of some calculated descriptors for Ethyl 3-bromo-4-butylbenzoate and related hypothetical compounds is presented below.

| Compound Name | Molecular Weight | LogP | Molar Refractivity | Dipole Moment (Debye) |

| Ethyl 3-bromo-4-butylbenzoate | 285.16 | 4.5 | 68.5 | 2.8 |

| Ethyl 3-chloro-4-butylbenzoate | 240.71 | 4.2 | 63.8 | 2.9 |

| Ethyl 3-bromo-4-propylbenzoate | 271.13 | 4.1 | 63.9 | 2.7 |

Model Development

The development of a QSAR model for a series of compounds including Ethyl 3-bromo-4-butylbenzoate would typically follow these steps:

Data Set Selection: A dataset of structurally similar compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A variety of descriptors are calculated for each compound in the dataset.

Variable Selection: Statistical methods are employed to select the subset of descriptors that are most relevant to the biological activity.

Model Building: A mathematical relationship between the selected descriptors and the biological activity is established using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability.

QSAR studies on substituted benzoylaminobenzoic acids and benzohydrazides have shown the importance of hydrophobicity, molar refractivity, and electronic parameters in determining their biological activities. nih.govnih.gov A similar approach could be applied to a series of analogs of Ethyl 3-bromo-4-butylbenzoate to predict their potential activities.

Computational Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models, primarily based on quantum mechanics, can be used to predict the spectroscopic properties of molecules like Ethyl 3-bromo-4-butylbenzoate with a reasonable degree of accuracy. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to calculate the NMR chemical shifts of a molecule. modgraph.co.uk For Ethyl 3-bromo-4-butylbenzoate, theoretical calculations can predict the ¹H and ¹³C chemical shifts.

¹H NMR: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine atom and the ester group, as well as the electron-donating effect of the butyl group. Protons on the ethyl and butyl chains will have characteristic chemical shifts. orgchemboulder.com

¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are also sensitive to the nature of the substituents. libretexts.org The carbonyl carbon of the ester group will have a characteristic downfield chemical shift.

A table of predicted ¹H and ¹³C NMR chemical shifts for Ethyl 3-bromo-4-butylbenzoate based on theoretical calculations is presented below for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.0 | 125 - 135 |

| O-CH₂ | 4.3 | 61 |

| CH₂-CH₃ | 1.3 | 14 |

| Butyl-CH₂ | 2.7 | 35 |

| Butyl-CH₃ | 0.9 | 14 |

Infrared (IR) Spectroscopy

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. For Ethyl 3-bromo-4-butylbenzoate, key predicted vibrational frequencies would include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, typically predicted in the range of 1715-1730 cm⁻¹. orgchemboulder.com

C-O Stretch: Bands corresponding to the stretching of the C-O single bonds in the ester group, usually predicted in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Aromatic C=C Stretch: Vibrations of the carbon-carbon bonds in the benzene ring, expected in the 1400-1600 cm⁻¹ region. libretexts.org

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations, predicted above and below 3000 cm⁻¹, respectively. libretexts.org

C-Br Stretch: The vibration of the carbon-bromine bond, which would be predicted at lower frequencies.

An illustrative table of key predicted IR frequencies for Ethyl 3-bromo-4-butylbenzoate is shown below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch (Ester) | 1715 - 1730 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O Stretch (Ester) | 1000 - 1300 |

| C-Br Stretch | 500 - 600 |

Advanced Research Directions and Applications of Ethyl 3 Bromo 4 Butylbenzoate

Role as a Versatile Synthon in Complex Organic Synthesis

The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. Ethyl 3-bromo-4-butylbenzoate, with its distinct reactive sites, is a prime candidate for use as a multifunctional synthetic intermediate in the construction of complex molecular frameworks. The interplay between the electron-withdrawing bromo group and the other substituents allows for fine-tuning of the molecule's electronic and steric properties, enabling a wide array of chemical transformations.

Building Block for Diverse Heterocyclic Compounds

Heterocyclic compounds are foundational to medicinal and materials chemistry, and aryl bromides like Ethyl 3-bromo-4-butylbenzoate are key precursors for their synthesis. The bromine atom is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. These reactions can be used to introduce nitrogen, oxygen, or sulfur-containing fragments, leading to the formation of diverse heterocyclic systems such as oxazoles, thiazoles, and benzimidazoles. mdpi.com The ester and butyl groups can be retained or further modified in subsequent steps to build even more complex structures.

Table 1: Potential Cross-Coupling Reactions for Heterocycle Synthesis